Leukotriene C-3

Overview

Description

Leukotriene C-3 is a type of leukotriene . Leukotrienes are biologically active eicosanoid lipid mediators that originate from oxidative metabolism of arachidonic acid .

Synthesis Analysis

Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase in many inflammatory cells in the airways . Different leukocytes tend to predominantly produce a specific leukotriene, either leukotriene B (LTB) or the cysteinyl class of leukotrienes .Molecular Structure Analysis

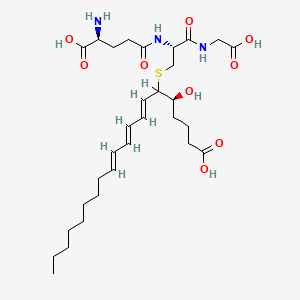

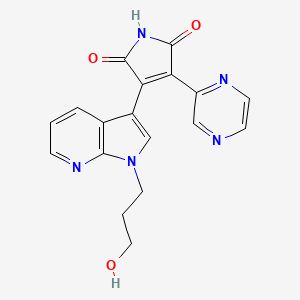

The molecular formula of this compound is C30H49N3O9S . The exact mass is 627.31895132 g/mol . The structure of leukotriene receptors has been resolved, enhancing the rational design of potent antagonists and inverse agonists .Chemical Reactions Analysis

Leukotrienes are involved in various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, allergic conjunctivitis, rheumatoid arthritis, anaphylaxis, chronic obstructive pulmonary disease (COPD), obliterative bronchiolitis after lung transplantation, and interstitial lung diseases .Physical And Chemical Properties Analysis

The molecular weight of this compound is 627.8 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 11 .Scientific Research Applications

Medicinal Chemistry and Biological Evaluation

Leukotriene B(3) and B(4), which include C-3 analogues, are significant in inflammation processes. While their pro-inflammatory effects have been recognized, their role in host defense has only recently been acknowledged. They serve as potential therapeutic agents, limited by rapid metabolism. Stable analogues of these leukotrienes have been developed, and their medicinal chemistry and biological evaluation offer insights into therapeutic applications (Barth & Guiry, 2012).

Leukotriene Receptors as Drug Targets

Leukotrienes are mediators of allergic and inflammatory reactions and important drug targets. Inhibitors of leukotriene biosynthesis and antagonists of cysteinyl leukotriene receptors are used for asthma and allergic rhinitis. The identification of leukotriene receptors has led to new understandings of their pathophysiological roles, highlighting them as new drug targets (Yokomizo, Nakamura, & Shimizu, 2018).

Influence on Contractility of Inflamed Uteri

Leukotrienes C₄ (LTC₄) affect the contractility of inflamed porcine uteri, demonstrating that LTC₄ and LTD₄ can influence the contractile behavior of uterine tissue in inflammatory conditions (Jana, Jaroszewski, Czarzasta, & Markiewicz, 2015).

Potential Therapeutic Targets in Allergic Disorders

Leukotrienes play pivotal roles in acute and chronic inflammation and allergic diseases. They bind to specific G-protein-coupled receptors, exhibiting unique functions and expression patterns, and are involved in various allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis. This positions leukotrienes as potential targets for therapeutic applications in these disorders (Jo-Watanabe, Okuno, & Yokomizo, 2019).

Biosynthesis and Enzymatic Machinery

Leukotrienes, involved in inflammatory allergic diseases, contribute to low-grade inflammation in various diseases. Understanding the components of the leukotriene-synthesizing enzyme machinery offers opportunities for pharmacological intervention and new medicine development exploiting both anti-inflammatory and pro-resolving mechanisms (Haeggström, 2018).

Role in Pathological Neovascularization

Leukotrienes are implicated in the pathogenesis of degenerative diseases like diabetic retinopathy. Studies on leukotriene receptors, especially CysLT2R, have shown their involvement in retinal edema and pathological neovascularization, indicating their potential as targets in treating such conditions (Barajas‐Espinosa, Ni, Yan, Zarini, Murphy, & Funk, 2012).

Modulation of Dendritic Cells and Interleukin Balance

Leukotriene C4 modulates the function of dendritic cells, impacting their activation status. It stimulates endocytosis in these cells and affects the interleukin-12/interleukin-23 balance, which is crucial in immune responses. This suggests a role for leukotriene C4 in immune modulation and potentially in therapeutic applications for immune-related disorders (Alvarez, Amaral, Langellotti, & Vermeulen, 2011).

Leukotriene Synthase as a Drug Target

Leukotriene C4 synthase is a key enzyme in the synthesis of cysteinyl leukotrienes, playing a role in inflammation and related disorders. The recent elucidation of its crystal structure opens up possibilities for drugs targeting this enzyme, offering new avenues for anti-inflammatory drug development (Devi & Doble, 2012).

Leukotrienes in Tumor-Associated Inflammation

Leukotrienes, including C4, contribute to the low-grade inflammation observed in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They play roles in shaping the tumor microenvironment, promoting tumor growth and metastasis, indicating their potential as targets in cancer therapy (Tian, Jiang, Kim, Guan, Nicolls, & Rockson, 2020).

Reducing Cardiovascular and Cerebrovascular Risks

Leukotrienes, implicated in vascular inflammation, may have a role in reducing cardiovascular and cerebrovascular risks. Studies suggest that leukotriene receptor antagonists could be beneficial in mitigating risks associated with cardiovascular diseases (Hoxha, Lewis-Mikhael, & Bueno-Cavanillas, 2018).

Mechanism of Action

Target of Action

Leukotriene C-3, also known as Leukotriene C3, primarily targets leukotriene receptors, which are involved in both acute and chronic inflammation . The leukotriene receptors include the high-affinity LTB4 receptor, BLT1; the LTC4 and LTD4 receptors, CysLT1 and CysLT2; and the LTE4 receptor, GPR99 . These receptors play a crucial role in various inflammatory diseases .

Mode of Action

This compound interacts with its targets, the leukotriene receptors, to induce various biological responses. For instance, BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils, whereas CysLT1 and CysLT2 signaling induces airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle .

Biochemical Pathways

Leukotrienes are synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . The leukotrienes, including this compound, are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

It is known that leukotriene receptor antagonists, which inhibit the production or activity of leukotrienes, are used to treat disorders related to leukotriene overproduction . This suggests that the bioavailability of this compound can be influenced by these antagonists.

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to stimulate degranulation, chemotaxis, and phagocytosis of neutrophils, and induce airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle . Overproduction of leukotrienes, including this compound, is a major cause of inflammation in asthma and allergic rhinitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Therefore, the presence of these mediators in the environment can potentially influence the action of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Leukotriene C3 is synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in intercellular communication, signal transduction, and host defense .

Cellular Effects

Leukotriene C3 exerts its effects by binding to specific receptors expressed on various cell types throughout the body . It contributes to the recruitment and activation of immune cells, such as neutrophils, eosinophils, and mast cells . It influences cell function by regulating immune responses and is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Molecular Mechanism

The mechanism of action of Leukotriene C3 involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation . The conversion of Leukotriene A4 to Leukotriene C3 involves specific enzymes, distinct from the generalized glutathione transferase system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene C3 can change over time. It has been observed that Leukotriene C3 and its metabolites constitute significant parts of the radioactivity in liver, bile, and small intestine 20 minutes after intravenous injection .

Dosage Effects in Animal Models

In animal models, the effects of Leukotriene C3 can vary with different dosages . Leukotriene receptor antagonists, which alleviate Alzheimer’s disease pathology and improve cognition in animal models, have been developed .

Metabolic Pathways

Leukotriene C3 is involved in the leukotriene metabolic pathway . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .

Transport and Distribution

Leukotriene C3 is rapidly eliminated from the circulation by uptake in the liver and excretion in bile, as well as by renal uptake and excretion in urine . It is strategically located on endothelial transport vesicles .

Subcellular Localization

The enzymes involved in Leukotriene C3 synthesis, including the soluble LTA4H, have both cytosolic and nuclear localization . This strategic localization allows for the efficient conversion of Leukotriene A4 to Leukotriene C3 .

properties

IUPAC Name |

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJDQMYBRDJHHT-SJYCEDLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77209-77-9 | |

| Record name | Leukotriene C-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Trimethylsilyl)oxy]cyclohex-3-ene-1-carbaldehyde](/img/structure/B1624386.png)

![4-[2-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide](/img/structure/B1624398.png)